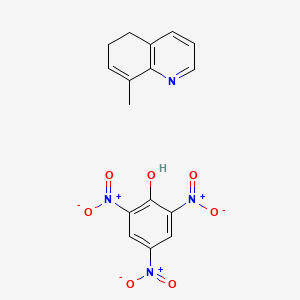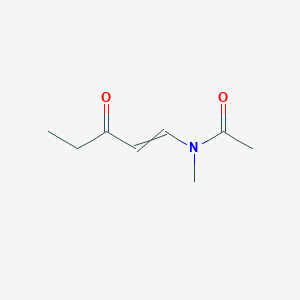
2,4,6-Trinitrophenol--8-methyl-5,6-dihydroquinoline (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to avoid excessive nitration or decomposition of the product. For the preparation of 8-methyl-5,6-dihydroquinoline, a common method involves the reduction of 8-methylquinoline using hydrogen in the presence of a suitable catalyst . The combination of these two compounds to form 2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) can be achieved through a coupling reaction under controlled conditions.
Chemical Reactions Analysis
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) undergoes various chemical reactions, including:
Substitution: The aromatic ring in 8-methyl-5,6-dihydroquinoline can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard for analytical methods.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-Trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes . The quinoline moiety can interact with various biological targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) can be compared with other similar compounds such as:
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in dyes and antiseptics.
8-methylquinoline: A precursor to 8-methyl-5,6-dihydroquinoline, used in the synthesis of various organic compounds.
Quinoline: A heterocyclic aromatic compound with applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) lies in its combined properties, offering a broader range of applications and reactivity compared to its individual components.
Properties
CAS No. |
60499-22-1 |
|---|---|
Molecular Formula |
C16H14N4O7 |
Molecular Weight |
374.30 g/mol |
IUPAC Name |
8-methyl-5,6-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-4-2-5-9-6-3-7-11-10(8)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4,6-7H,2,5H2,1H3;1-2,10H |
InChI Key |
XUSGJADYFIOGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C1N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)

![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)


